molecular formula C6H8Cl2N4 B11895737 3H-Imidazo[4,5-b]pyridin-7-amine dihydrochloride

3H-Imidazo[4,5-b]pyridin-7-amine dihydrochloride

Cat. No.: B11895737
M. Wt: 207.06 g/mol
InChI Key: BMVPOHRGPXOBDI-UHFFFAOYSA-N
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Description

3H-Imidazo[4,5-b]pyridin-7-amine dihydrochloride is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and drug discovery. This compound is characterized by its fused imidazole and pyridine rings, which contribute to its unique chemical properties and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3H-Imidazo[4,5-b]pyridin-7-amine typically involves the Michael addition of 1-methyl-1H-imidazol-4-amine to fumaric or maleic acid derivatives, followed by intramolecular cyclization . This process can be further optimized by using various catalysts and reaction conditions to improve yield and purity. Common reagents used in these reactions include potassium carbonate (K2CO3) and dimethylformamide (DMF) .

Industrial Production Methods

Industrial production of 3H-Imidazo[4,5-b]pyridin-7-amine dihydrochloride often involves large-scale synthesis using similar reaction pathways as described above. The process is scaled up by optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure consistent quality and high yield .

Chemical Reactions Analysis

Types of Reactions

3H-Imidazo[4,5-b]pyridin-7-amine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

The reactions typically occur under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur in the presence of solvents like ethanol or tetrahydrofuran (THF) .

Major Products Formed

The major products formed from these reactions include various substituted imidazopyridines, which can be further functionalized for specific applications in medicinal chemistry .

Scientific Research Applications

3H-Imidazo[4,5-b]pyridin-7-amine dihydrochloride has a wide range of scientific research applications:

Mechanism of Action

Properties

Molecular Formula

C6H8Cl2N4

Molecular Weight

207.06 g/mol

IUPAC Name

1H-imidazo[4,5-b]pyridin-7-amine;dihydrochloride

InChI

InChI=1S/C6H6N4.2ClH/c7-4-1-2-8-6-5(4)9-3-10-6;;/h1-3H,(H3,7,8,9,10);2*1H

InChI Key

BMVPOHRGPXOBDI-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C2C(=C1N)NC=N2.Cl.Cl

Origin of Product

United States

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